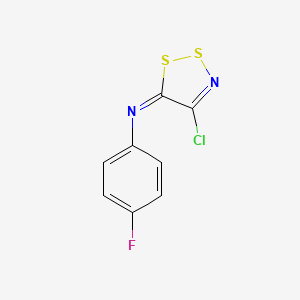![molecular formula C9H15NOS2 B14500587 N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide CAS No. 64172-47-0](/img/structure/B14500587.png)
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide is a chemical compound with the molecular formula C9H15NOS2 It is characterized by the presence of a thiopyran ring, a methylsulfanyl group, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)-3,6-dihydro-2H-thiopyran with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to facilitate the reaction and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiopyran ring can be reduced to a tetrahydrothiopyran using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s thiopyran ring and methylsulfanyl group are believed to play a crucial role in its activity, potentially interacting with enzymes and receptors to modulate their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be compared with other similar compounds, such as:
N-{[2-(Methylsulfanyl)phenyl]acetamide: This compound has a phenyl ring instead of a thiopyran ring, which may result in different chemical and biological properties.
2-(Methylsulfanyl)acetamide: Lacks the thiopyran ring, making it structurally simpler and potentially less versatile in its applications.
This compound derivatives:
Eigenschaften
CAS-Nummer |
64172-47-0 |
|---|---|
Molekularformel |
C9H15NOS2 |
Molekulargewicht |
217.4 g/mol |
IUPAC-Name |
N-[(6-methylsulfanyl-2,5-dihydrothiopyran-6-yl)methyl]acetamide |
InChI |
InChI=1S/C9H15NOS2/c1-8(11)10-7-9(12-2)5-3-4-6-13-9/h3-4H,5-7H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
UDFXJAIFFOPFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1(CC=CCS1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




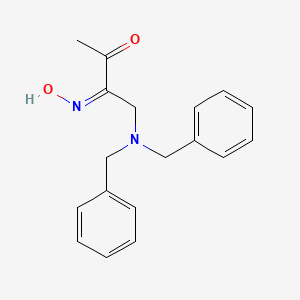
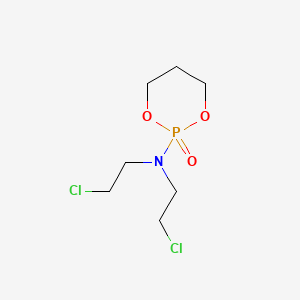
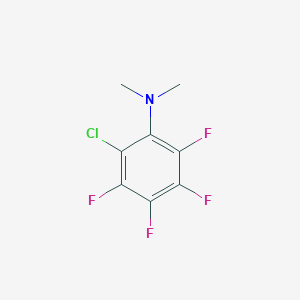
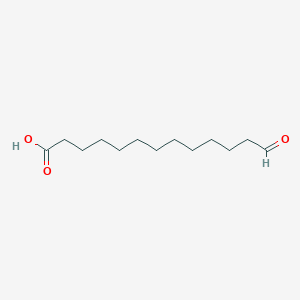
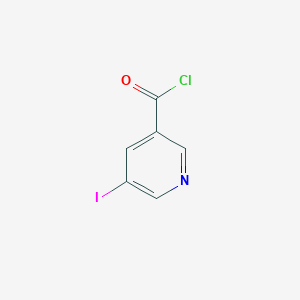
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
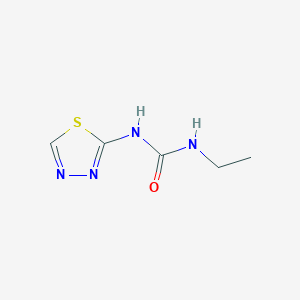
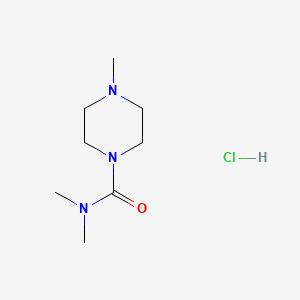
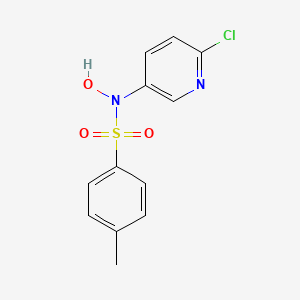
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
